3-Ethyl-3-hydroxypentanenitrile
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Overview
Description
3-Ethyl-3-hydroxypentanenitrile is an organic compound with the molecular formula C7H13NO It is a nitrile with a hydroxyl group and an ethyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 3-ethyl-3-hydroxypentanenitrile involves the enzymatic reduction of 3-oxopentanenitrile. This method uses a novel acetoacetyl-CoA reductase from Achromobacter denitrificans, which has been shown to produce the compound with high enantiomeric excess . The reaction conditions typically include a buffer solution, a coenzyme such as NADP+, and glucose as a substrate .
Industrial Production Methods
For industrial-scale production, a chemo-enzymatic procedure can be employed. This involves the initial enantioselective enzymatic reduction of 3-oxopentanenitrile followed by lipase-catalyzed ester hydrolysis to enhance the optical purity of the product . This method is advantageous due to its high yield and the ability to produce the compound with over 99% enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-hydroxypentanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: 3-Ethyl-3-oxopentanenitrile.
Reduction: 3-Ethyl-3-aminopentanenitrile.
Substitution: 3-Ethyl-3-chloropentanenitrile.
Scientific Research Applications
3-Ethyl-3-hydroxypentanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of optically active pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-3-hydroxypentanenitrile involves its interaction with specific enzymes and metabolic pathways. For instance, in the synthesis of immunosuppressive drugs, the compound acts as an intermediate that undergoes further enzymatic transformations to produce the active pharmaceutical ingredient . The molecular targets and pathways involved include the inhibition of inosine 5′-monophosphate dehydrogenase, which is crucial for the synthesis of guanine nucleotides .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxypentanenitrile
- 3-Methyl-3-hydroxypentanenitrile
- 3-Propyl-3-hydroxypentanenitrile
Uniqueness
3-Ethyl-3-hydroxypentanenitrile is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its high enantiomeric excess and the ability to undergo various chemical reactions make it a valuable compound in organic synthesis and pharmaceutical applications .
Properties
IUPAC Name |
3-ethyl-3-hydroxypentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-7(9,4-2)5-6-8/h9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDECPNJALJVQIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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